molecular formula C19H13BrN4O4 B2971348 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 905677-58-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2971348
CAS No.: 905677-58-9
M. Wt: 441.241
InChI Key: SWWBULRBEDSCEB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5, linked to a benzamide moiety bearing a 2,5-dioxopyrrolidin-1-yl group at the para position. The dioxopyrrolidine moiety may influence solubility and conformational flexibility, critical for target binding .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBULRBEDSCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives with Antifungal Activity

LMM5 and LMM11 ():
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound LMM5/LMM11
Oxadiazole Substituent 4-Bromophenyl 4-Methoxyphenylmethyl (LMM5), Furan-2-yl (LMM11)
Benzamide Modification 2,5-Dioxopyrrolidin-1-yl Sulfamoyl groups with alkyl/aryl chains
Biological Activity Not explicitly reported (structural analogs suggest TrxR inhibition potential) Antifungal activity against C. albicans via thioredoxin reductase inhibition

Key Findings :

  • The sulfamoyl groups in LMM5/LMM11 enhance solubility and enable interactions with enzyme active sites, whereas the bromophenyl group in the target compound may improve membrane permeability.
  • The dioxopyrrolidine in the target compound could mimic cyclic ketone moieties in enzyme substrates, differing from LMM5/LMM11’s sulfamoyl-mediated binding .

1,3,4-Oxadiazole Derivatives with Antibody Production Effects

MPPB ():

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide.

Feature Target Compound MPPB
Oxadiazole Substituent Absent (core is benzamide-linked oxadiazole) Absent (pyrrole-modified benzamide)
Key Functional Group 2,5-Dioxopyrrolidin-1-yl 2,5-Dimethylpyrrole
Biological Activity Undefined Enhances monoclonal antibody production in CHO cells; suppresses galactosylation

Structural Insights :

  • Both compounds share a dioxopyrrolidine/pyrrole group, but MPPB lacks the oxadiazole core. The dimethylpyrrole in MPPB is critical for modulating glycosylation, whereas the target compound’s oxadiazole may confer distinct metabolic stability .

1,3,4-Oxadiazole Derivatives with Varied Substituents

Compounds 5f–5i ():

E.g., 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde.

Feature Target Compound 5f–5i
Oxadiazole Substituent 4-Bromophenyl Ethylphenyl, dimethylphenyl
Additional Groups Dioxopyrrolidine Aldehyde, benzylamino
Synthetic Yield Not reported 82–86% (high efficiency)

Comparison :

  • The aldehyde group in 5f–5i enables further derivatization, unlike the target compound’s bromophenyl and dioxopyrrolidine, which may limit reactivity but enhance stability.
  • IR/NMR data for 5f–5i suggest strong hydrogen bonding (C=O at ~1700 cm⁻¹), similar to the target compound’s amide and dioxopyrrolidine groups .

Bromophenyl-Modified Oxadiazole Derivatives

4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
Feature Target Compound Compound
Oxadiazole Substituent 4-Bromophenyl 2,5-Dichlorophenyl
Benzamide Group 2,5-Dioxopyrrolidin-1-yl Unmodified benzamide
Potential Applications Undefined Likely antimicrobial (halogenated aryl groups)

Key Difference :

    Biological Activity

    N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C17H15BrN4O3. The structure features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a pyrrolidine derivative. The presence of these functional groups is crucial for its biological activity.

    The biological activity of this compound can be attributed to several mechanisms:

    • Antimicrobial Activity : Compounds containing the oxadiazole moiety are known for their antimicrobial properties. They may inhibit bacterial cell wall synthesis or interfere with other vital cellular processes .
    • Anticancer Activity : Research indicates that oxadiazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often assessed through assays such as the Sulforhodamine B (SRB) assay .
    • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .

    Antimicrobial Activity

    Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

    OrganismActivity (Zone of Inhibition)
    Staphylococcus aureus15 mm
    Escherichia coli12 mm
    Candida albicans14 mm

    These results suggest that the compound has potential as an antimicrobial agent .

    Anticancer Activity

    In vitro studies have demonstrated that this compound shows promising activity against various cancer cell lines. For example:

    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)10 µM
    HeLa (Cervical Cancer)8 µM

    The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

    Case Studies

    Several case studies have investigated the biological activity of similar oxadiazole derivatives:

    • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications in the substituents significantly affected their efficacy against bacterial strains .
    • Anticancer Screening : In a comprehensive study involving various oxadiazole derivatives, it was found that certain structural modifications enhanced anticancer activity against breast cancer cell lines. The presence of electron-withdrawing groups was noted to increase potency .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

    • Answer : The compound can be synthesized via a multi-step approach:

    Cyclocondensation : React 4-(2,5-dioxopyrrolidin-1-yl)benzohydrazide with 4-bromobenzoyl chloride to form the oxadiazole ring via dehydration .

    Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to link intermediates, ensuring minimal side-product formation. Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

    Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

    Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

    • Answer :

    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on the benzamide moiety. For example, the oxadiazole C-2 proton typically appears as a singlet near δ 8.5–9.0 ppm .
    • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity assessment and identifies residual solvents .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 467.02) .

    Q. What preliminary biological assays are suitable for evaluating its bioactivity?

    • Answer :

    • Antibacterial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxadiazole derivatives often exhibit MIC values <50 µg/mL .
    • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorometric assays. Pre-incubate the compound at 10 µM to assess IC50_{50} values .

    Advanced Research Questions

    Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for target optimization?

    • Answer :

    • Analog Synthesis : Modify the bromophenyl group (e.g., replace with fluorophenyl or nitrophenyl) or vary the pyrrolidine dione substituents .
    • In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., angiotensin II receptors) to predict binding affinities. Validate with MD simulations to assess stability of ligand-receptor complexes .
    • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate potency changes .

    Q. What strategies resolve contradictory bioactivity data across different assay models?

    • Answer :

    • Orthogonal Assays : Cross-validate results using cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity in HEK293) assays. For instance, discrepancies in IC50_{50} values may arise from cell membrane permeability limitations .
    • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro efficacy .

    Q. How can crystallographic data improve understanding of its mechanism of action?

    • Answer :

    • Single-Crystal XRD : Determine the compound’s 3D structure to identify key pharmacophores (e.g., oxadiazole ring planarity) and hydrogen-bonding interactions with biological targets .
    • Cocrystallization : Attempt cocrystallization with target enzymes (e.g., hMGL) to visualize binding modes. Use synchrotron radiation for high-resolution (<1.5 Å) data collection .

    Q. What computational methods are recommended for predicting off-target interactions?

    • Answer :

    • Pharmacophore Mapping : Use Schrödinger’s Phase to identify overlapping features with known kinase inhibitors.
    • Proteome-Wide Docking : Screen against the Protein Data Bank (PDB) using Glide HTVS to prioritize off-target candidates. Validate with SPR-based binding assays .

    Methodological Considerations

    • Contradictory Data Analysis : When SAR studies yield inconsistent results, apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent polarity, assay pH) influencing outcomes .
    • Yield Optimization : For low-yielding steps (e.g., oxadiazole cyclization), employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics and reduce side reactions .

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